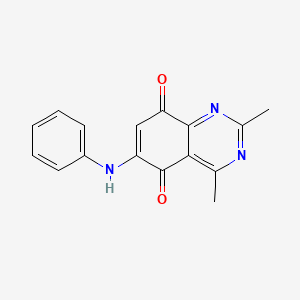
5,8-Quinazolinedione, 2,4-dimethyl-6-(phenylamino)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dimethyl-6-(phenylamino)quinazoline-5,8-dione is a quinazoline derivative, a class of compounds known for their significant biological activities. Quinazoline derivatives have been extensively studied due to their wide range of therapeutic applications, including anti-cancer, anti-inflammatory, and anti-bacterial properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dimethyl-6-(phenylamino)quinazoline-5,8-dione typically involves the condensation of aniline with ethyl glyoxalate, followed by cyclization and oxidation steps. The reaction conditions often include the use of catalysts such as metal salts or acids to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for quinazoline derivatives, including 2,4-dimethyl-6-(phenylamino)quinazoline-5,8-dione, often involve large-scale batch or continuous flow processes. These methods utilize optimized reaction conditions to maximize yield and purity, including controlled temperature, pressure, and the use of high-efficiency catalysts .
Chemical Reactions Analysis
Types of Reactions
2,4-Dimethyl-6-(phenylamino)quinazoline-5,8-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinazoline N-oxides.
Reduction: Reduction reactions can convert it into corresponding amines.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the phenylamino group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield .
Major Products
The major products formed from these reactions include quinazoline N-oxides, amines, and substituted quinazoline derivatives, which can have varied biological activities .
Scientific Research Applications
2,4-Dimethyl-6-(phenylamino)quinazoline-5,8-dione has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex quinazoline derivatives.
Biology: It serves as a probe to study enzyme interactions and cellular pathways.
Medicine: This compound is investigated for its potential anti-cancer, anti-inflammatory, and anti-bacterial properties.
Industry: It is used in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2,4-dimethyl-6-(phenylamino)quinazoline-5,8-dione involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit the activity of certain enzymes, leading to the disruption of cellular pathways involved in disease progression. The compound’s structure allows it to bind effectively to these targets, thereby exerting its biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other quinazoline derivatives such as:
- 4-(4-bromo-2-fluorophenylamino)-6-methoxyquinazolin-7-ol
- 2,6-bis(4′(dimethyl amino) benzylidene) cyclohexanone
- 6-bromosubstituted-quinazolinone .
Uniqueness
2,4-Dimethyl-6-(phenylamino)quinazoline-5,8-dione is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its phenylamino group enhances its ability to interact with biological targets, making it a valuable compound for research and therapeutic applications .
Properties
CAS No. |
61416-89-5 |
|---|---|
Molecular Formula |
C16H13N3O2 |
Molecular Weight |
279.29 g/mol |
IUPAC Name |
6-anilino-2,4-dimethylquinazoline-5,8-dione |
InChI |
InChI=1S/C16H13N3O2/c1-9-14-15(18-10(2)17-9)13(20)8-12(16(14)21)19-11-6-4-3-5-7-11/h3-8,19H,1-2H3 |
InChI Key |
BGTMUKDENKBJIT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=NC(=N1)C)C(=O)C=C(C2=O)NC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


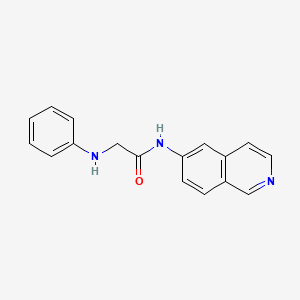
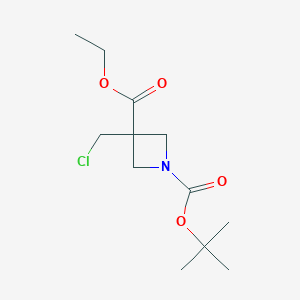



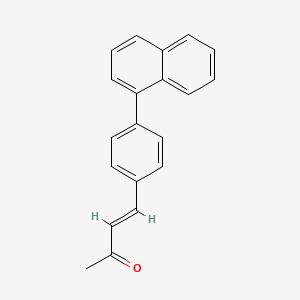



![4-(1,5-Dimethyl-1H-pyrazol-4-yl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid](/img/structure/B11846433.png)
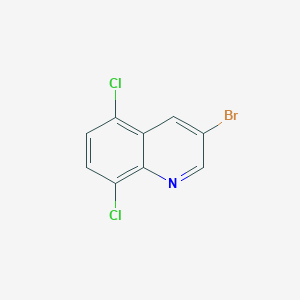
![4-(1H-Indol-5-yl)-1H-pyrazolo[3,4-b]pyridine-6-carboxamide](/img/structure/B11846448.png)


